4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol
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Overview
Description
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a phenol group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol typically involves the nitration of phenol followed by a series of substitution reactions. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The desired nitrophenol is then reacted with piperazine under controlled conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions, utilizing advanced catalytic processes to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: Catalytic reduction of the nitro group to an amino group is a common reaction.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents or sulfonating agents under acidic conditions.
Major Products Formed
Reduction: 4-[4-(2-Aminophenyl)-1-piperazinyl]phenol.
Substitution: Various halogenated or sulfonated derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Industry: Utilized in the production of dyes, pesticides, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes and receptors, altering their activity. The piperazine ring provides structural stability and facilitates binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and a phenol group.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use in biochemical studies.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also feature the piperazine ring and are used in pharmaceuticals.
Uniqueness
4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol is unique due to the combination of the nitrophenyl group and the piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
766473-61-4 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-[4-(2-nitrophenyl)piperazin-1-yl]phenol |
InChI |
InChI=1S/C16H17N3O3/c20-14-7-5-13(6-8-14)17-9-11-18(12-10-17)15-3-1-2-4-16(15)19(21)22/h1-8,20H,9-12H2 |
InChI Key |
RYTVDJONFGIBPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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